molecular formula C17H16N4OS2 B14146936 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide CAS No. 914349-70-5

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide

Cat. No.: B14146936
CAS No.: 914349-70-5
M. Wt: 356.5 g/mol
InChI Key: ZCEGUJBUWOCAFF-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for reducing the survival of Helicobacter pylori in the stomach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit urease with high potency makes it a promising candidate for further research and development .

Properties

CAS No.

914349-70-5

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide

InChI

InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-14(13-9-5-2-6-10-13)15(22)19-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,18,20)(H,19,22)

InChI Key

ZCEGUJBUWOCAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=NN=C(S3)N

Origin of Product

United States

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